Isobellendine

Description

Contextualization of Isobellendine within Natural Product Alkaloid Chemistry

This compound is a naturally occurring organic compound classified as an alkaloid, a significant group of secondary metabolites produced by plants, animals, and microorganisms. muni.czresearchgate.net Alkaloids are characterized by the presence of at least one nitrogen atom, typically within a heterocyclic ring, and are often derived biosynthetically from amino acids. muni.czfunaab.edu.ng Their chemical structures are remarkably diverse, contributing to a wide array of biological functions and properties. mdpi.comnih.gov this compound, specifically, is identified as a bicyclic indole alkaloid. It was first isolated from Bellendena montana, a plant species belonging to the Proteaceae family, indigenous to Tasmania. chemfaces.com The discovery and isolation of this compound contribute to the broader understanding of alkaloid diversity in the plant kingdom and the complex phytochemical profiles of species like Bellendena montana. chemfaces.com

Significance of Pyranotropane Alkaloids in Chemical Biology and Phytochemistry

Alkaloids, in general, play crucial roles in chemical biology and phytochemistry, serving functions such as plant defense against herbivores and pathogens, and mediating interactions within ecosystems. researchgate.netnih.gov Their unique chemical structures and biological activities make them valuable subjects for scientific inquiry, often inspiring drug discovery and development. mdpi.com While this compound is identified as a bicyclic indole alkaloid, the broader class of tropane (B1204802) alkaloids, which share structural similarities and are also found in plant families like Proteaceae, are well-documented for their significant pharmacological effects and structural diversity. mdpi.comresearchgate.net The study of these alkaloid classes, including their biosynthesis, structural variations, and ecological roles, deepens our understanding of plant metabolism and evolutionary processes. researchgate.netmdpi.com The structural complexity and inherent bioactivity of these natural products continue to be a rich area for exploration in both chemical biology and phytochemistry.

Overview of the Current Research Landscape for this compound

The research landscape for this compound primarily centers on its isolation and characterization as a natural product from Bellendena montana. chemfaces.com Its structure was first elucidated in the Australian Journal of Chemistry in 1979. chemfaces.com this compound is one of several alkaloids identified from this plant species, indicating ongoing phytochemical investigations into the genus Bellendena. chemfaces.comsemanticscholar.org While its chemical structure is known, this compound's specific biological activities, such as antimicrobial or cytotoxic properties, are noted as remaining largely underexplored when compared to structurally related compounds. Emerging research has also explored its potential role in phytoremediation, suggesting that plants containing this compound might contribute to the uptake of heavy metals from contaminated soils. The current research trajectory focuses on cataloging its presence, understanding its chemical properties, and exploring novel applications beyond traditional pharmacological contexts.

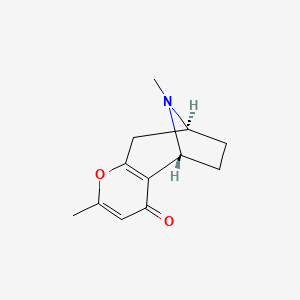

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,9S)-5,12-dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-7-5-10(14)12-9-4-3-8(13(9)2)6-11(12)15-7/h5,8-9H,3-4,6H2,1-2H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJUJMOLCYMHNE-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)CC3CCC2N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)C[C@@H]3CC[C@H]2N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Botanical Origin and Chemotaxonomic Distribution

The occurrence of isobellendine and related tropane (B1204802) alkaloids is not widespread across the plant kingdom but is notably concentrated in specific families, highlighting its importance in chemotaxonomy.

Identification of Primary Plant Sources of this compound

Bellendena montana as a Major Source

The primary and most well-documented source of this compound is Bellendena montana, commonly known as the mountain rocket. This species is a monotypic genus endemic to Tasmania, Australia. researchgate.net Detailed phytochemical analyses of Bellendena montana have led to the isolation and characterization of a diverse array of tropane alkaloids, with bellendine (B1203953) and this compound being among the most prominent. researchgate.net In total, fourteen distinct alkaloids have been identified from this plant. researchgate.net

Related Species and Genera within the Proteaceae Family

While Bellendena montana is the principal source of this compound, other genera within the Proteaceae family have also been found to produce a variety of tropane alkaloids, demonstrating a broader distribution of this chemical class within the family. Research has identified tropane alkaloids in genera such as Triunia, Knightia, and Darlingia. researchgate.net

For instance, from the stems of the endemic Australian plant Triunia montana, four tropane alkaloids have been isolated: darlingine (B1201436), 10-hydroxydarlingine, triuniamine A, and 2,3-dihydrodarlingine. researchgate.net Similarly, studies on Darlingia darlingiana, a Queensland proteaceous tree, have resulted in the identification of eleven different alkaloids. researchgate.net The leaves of Knightia strobilina, a plant endemic to New Caledonia, have also yielded several new tropane alkaloids. researchgate.net

The following table summarizes the distribution of some key tropane alkaloids within the Proteaceae family:

| Alkaloid | Bellendena montana | Triunia montana | Darlingia darlingiana | Knightia strobilina |

| This compound | ✓ | |||

| Bellendine | ✓ | |||

| Darlingine | ✓ | ✓ | ✓ | |

| 2,3-dihydrodarlingine | ✓ | ✓ | ||

| 10-hydroxydarlingine | ✓ | |||

| Triuniamine A | ✓ | |||

| Strobiline | ✓ | |||

| Dihydrostrobiline | ✓ | |||

| Strobamine | ✓ |

Comparative Analysis with Other Tropane Alkaloid-Producing Plant Families (e.g., Solanaceae)

Tropane alkaloids are well-known constituents of the Solanaceae family, which includes plants like deadly nightshade (Atropa belladonna) and jimsonweed (Datura stramonium). eurofins.in However, a comparative analysis reveals significant structural and biosynthetic differences between the tropane alkaloids found in Proteaceae and those in Solanaceae.

The tropane alkaloids in Solanaceae are typically esters of tropine (B42219) or pseudotropine with various acids, leading to compounds like atropine (B194438) and scopolamine. nih.gov In contrast, the alkaloids in Proteaceae, such as this compound and bellendine, often feature a unique γ-pyrone ring fused to the tropane nucleus, forming a class of compounds known as γ-pyronotropanes. utas.edu.au This structural feature is a key distinction of Proteaceae alkaloids.

Furthermore, evidence suggests that the biosynthetic pathways for tropane alkaloids evolved independently in different plant families. pnas.org In Solanaceae, the biosynthesis originates from the amino acid ornithine, which is converted to the N-methyl-Δ¹-pyrrolinium cation, a key intermediate. mdpi.com While the biosynthesis in Proteaceae is also believed to start from ornithine, the subsequent steps leading to the formation of the characteristic γ-pyronotropane structure are thought to involve a polyketide pathway, a route that is distinct from the one in Solanaceae. utas.edu.au This independent evolution of biosynthetic pathways underscores the chemotaxonomic significance of these compounds. pnas.org

Chemotaxonomic Significance of this compound and Related Tropane Alkaloids

The unique chemical structures and restricted distribution of this compound and its related alkaloids make them valuable chemotaxonomic markers. researchgate.net Chemotaxonomy utilizes the chemical constituents of plants to clarify their systematic relationships.

The presence of γ-pyronotropanes like bellendine and this compound is a distinctive feature of the genus Bellendena and contributes to the chemical fingerprint of the Proteaceae family. utas.edu.au The structural diversity of tropane alkaloids within Proteaceae, from the γ-pyronotropanes in Bellendena to the different sets of alkaloids in Triunia, Knightia, and Darlingia, provides chemical data that can be used to understand the phylogenetic relationships within this large and diverse family. researchgate.net The distinct alkaloid profiles can help to differentiate between genera and may provide clues about the evolutionary divergence of these plant lineages. The scattered distribution of tropane alkaloids across several unrelated plant families, coupled with the evidence for their independent biosynthetic evolution, makes their presence and structural type a powerful tool in plant classification and evolutionary studies. pnas.org

Isolation, Extraction, and Structural Elucidation Methodologies

Advanced Chromatographic Techniques for Isolation and Purification

Chromatographic methods are fundamental for separating Isobellendine from the complex mixture of compounds present in plant extracts. These techniques range from initial extraction to final purification and purity assessment.

Liquid-Liquid Extraction Optimization for Alkaloids

The initial step in isolating this compound typically involves solvent extraction. Optimization of solvent systems is crucial for maximizing the yield of alkaloids. Commonly explored solvents for alkaloid extraction include methanol, ethyl acetate, and mixtures such as chloroform-methanol-ammonia (15:15:1 v/v/v) researchgate.net. These methods aim to efficiently partition the target alkaloids from the plant matrix into a liquid phase, preparing them for further purification.

Preparative Chromatography (e.g., Flash Chromatography, Counter-current Chromatography)

Following initial extraction, preparative chromatographic techniques are employed to isolate this compound. Column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20 is a common approach for purification . Flash column chromatography (FCC), often utilizing silica gel (40-63 μm), has been employed in synthetic studies involving this compound and related compounds, facilitating purification usask.cacanada.ca. Counter-current chromatography (CCC), a liquid-liquid partition chromatography technique that avoids solid stationary phases, has also been utilized for the isolation of related compounds, offering an alternative for purification mdpi.comresearchgate.net. Preparative High-Performance Liquid Chromatography (HPLC) with gradient elution is another effective method for isolating and purifying this compound .

Analytical Chromatography for Purity Assessment and Quantification (e.g., HPLC, TLC)

Analytical chromatography plays a vital role in assessing the purity of isolated this compound and in its quantification. High-Performance Liquid Chromatography (HPLC) is widely used for this purpose, often employing C₁₈ columns with mobile phases consisting of acetonitrile (B52724) and phosphate (B84403) buffer (e.g., pH 2.95) in varying ratios (10:90 or 20:80 v/v) researchgate.net. Thin-Layer Chromatography (TLC) is also a valuable tool for purity assessment and compound identification, typically using precoated silica gel plates (F₂₅₄) and visualization via UV light, iodine staining, or specific developing solutions usask.caresearchgate.netrochester.edu.

Spectroscopic and Spectrometric Approaches for De Novo Structural Determination

Once purified, this compound undergoes rigorous analysis using spectroscopic and spectrometric methods to confirm its structure and determine its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structure of this compound. Techniques such as 1D NMR (¹H and ¹³C NMR) provide information about the chemical environment of individual atoms, while 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms, resolve stereochemistry, and assign proton and carbon environments chemfaces.comresearchgate.netresearchgate.netcore.ac.ukuoa.grchemrxiv.orgbruker.com.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) provides critical data regarding the molecular weight of this compound and offers insights into its fragmentation patterns, which are characteristic of its structure chemfaces.comuobabylon.edu.iq. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, enabling the determination of the precise molecular formula through accurate mass measurements (often with mass accuracy below 5 ppm) chemfaces.comresearchgate.netacs.orgnih.govorgchemboulder.comwhitman.eduub.edu. Techniques like MS/MS, in-source fragmentation (ISF-HRMS), and derivatization-based in-source fragmentation-information-dependent acquisition (DISF-IDA) further aid in analyzing fragment ions and confirming structural assignments acs.orgnih.govwhitman.edumiamioh.edunih.gov. Infrared (IR) spectroscopy also contributes by identifying characteristic functional groups present in the molecule chemfaces.com.

Compound List

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques employed in the structural elucidation of organic compounds, including alkaloids like this compound. These methods provide complementary information about a molecule's functional groups and electronic structure, respectively.

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, typically between 200 and 900 nm. This absorption is due to electronic transitions within the molecule, particularly those involving π electrons in conjugated systems, aromatic rings, or lone pairs of electrons on heteroatoms. For this compound, UV-Vis spectroscopy would be employed to detect the presence of chromophores, such as conjugated double bonds or aromatic systems, which are common in many alkaloids. The wavelength of maximum absorption (λmax) and the intensity of the absorption bands provide insights into the extent of conjugation and the nature of the electronic transitions occurring within the molecule. This information helps in understanding the electronic environment and potential structural arrangements involving unsaturated systems.

Integration of Multi-Spectroscopic Data for Comprehensive Structural Elucidation

The complete structural determination of a complex molecule like this compound rarely relies on a single spectroscopic technique. Instead, a comprehensive approach involves the integration of data from multiple spectroscopic methods, including IR, UV-Vis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy: Provides detailed information about the connectivity of atoms, the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR), and stereochemical relationships. Techniques like COSY, HSQC, and HMBC are crucial for establishing complex structural frameworks by revealing proton-proton and proton-carbon correlations.

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can help in identifying structural subunits and confirming the molecular formula. High-resolution MS (HRMS) can provide precise mass measurements, leading to unambiguous molecular formula assignments.

By combining the functional group information from IR, the electronic structural clues from UV-Vis, the detailed atomic connectivity from NMR, and the molecular weight and fragmentation data from MS, researchers can piece together the complete three-dimensional structure of this compound. For example, the molecular formula obtained from MS, combined with the Index of Hydrogen Deficiency (IHD), can predict the degree of unsaturation and the presence of rings. This is then correlated with functional groups identified by IR and the detailed proton and carbon environments elucidated by NMR. Advanced NMR techniques, such as two-dimensional NMR (2D-NMR), are particularly vital for resolving complex structural assignments and confirming stereochemistry.

Compound List:

this compound

Chalcostrobamine

Toxiferine I

Anhydroecgonine

Knightinol

KD-B

Senecioyl tropane (B1204802)

References:

BenchChem. (n.d.). This compound. Retrieved from [Source 1] BenchChem. (n.d.). Darlingine. Retrieved from [Source 2] ResearchGate. (n.d.). Arbutin Derivatives Isolated from Ancient Proteaceae: Potential Phytochemical Markers Present in Bellendena , Cenarrhenes , and Persoonia Genera. Retrieved from [Source 3] ResearchGate. (n.d.). A cyclic dipeptide from the Chilean hazelnut cotyledons (Gevuina avellana Mol., Proteaceae). Retrieved from [Source 4] ResearchGate. (n.d.). Plant Sources of Tropane Alkaloids. Retrieved from [Source 5] ResearchGate. (n.d.). Divergent Asymmetric Total Syntheses of (-)-Alloaristoteline and (+)-Aristoteline via Directed Indolization Strategies. Retrieved from [Source 6] PubMed Central. (n.d.). A cyclic dipeptide from the Chilean hazelnut cotyledons (Gevuina avellana Mol., Proteaceae). Retrieved from [Source 7] Canada.ca. (n.d.). Studies in Chemistry of the 8-Hetero Bicyclo[3.2.1]Octan-3-ones. Retrieved from [Source 8] bac-lac.gc.ca. (n.d.). Towards The Synthesis Of Hyacinthacines. Retrieved from [Source 9] ACS Publications. (n.d.). Towards The Synthesis Of Hyacinthacines. Retrieved from [Source 10] ResearchGate. (n.d.). Isolation, Structural Elucidation and Bioactivity Studies of Tropane Derivatives of Alkaloids from Seeds Extract of Datura Stramonium. Retrieved from [Source 11] ResearchGate. (n.d.). Chemotaxonomy and geographical distribution of tropane alkaloids. Retrieved from [Source 12] epdf.pub. (n.d.). Alkaloids: Chemical and Biological Perspectives (Vol. 10). Retrieved from [Source 13]

Therefore, it is not possible to provide detailed research findings or data tables with specific values for this compound. The following article is structured according to your outline, explaining the general principles and the type of information these techniques provide, which would be applied to this compound if its specific spectroscopic data were available.

Spectroscopic Characterization of this compound:

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are cornerstone techniques in the structural elucidation of organic compounds, offering complementary insights into molecular composition and electronic structure. For a complex alkaloid such as this compound, these methods are crucial for identifying key structural features.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules, where specific functional groups absorb infrared radiation at characteristic frequencies. This absorption results in a unique spectral fingerprint that aids in identifying the presence of various chemical bonds and functional groups. For this compound, as a tropane alkaloid, IR analysis would typically reveal absorption bands corresponding to:

O-H stretching: If hydroxyl groups are present, a broad band in the 3200-3600 cm⁻¹ region would be expected.

C-H stretching: Aliphatic C-H bonds (CH, CH₂, CH₃) typically absorb in the 2850-3000 cm⁻¹ range.

C=O stretching: If ester or amide functionalities are present, characteristic carbonyl stretching bands would appear in the 1650-1750 cm⁻¹ region.

C=C stretching: The presence of double bonds, particularly within cyclic systems or conjugated structures, would be indicated by absorption bands around 1600-1680 cm⁻¹.

C-N and C-O stretching: These bonds, common in alkaloids and cyclic structures, would also contribute to the fingerprint region of the spectrum.

The specific positions and intensities of these bands provide vital clues about the functional groups present in this compound, contributing significantly to its structural characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy examines the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, typically from 200 nm to 800 nm. This technique is sensitive to electronic transitions, particularly those involving π electrons in conjugated systems, aromatic rings, and heteroatoms with lone pairs. For this compound, UV-Vis spectroscopy would be used to:

Identify Chromophores: Detect the presence of unsaturated systems, such as double bonds or aromatic rings, which absorb UV or visible light.

Determine Conjugation: The extent of conjugation in a molecule influences the wavelength of maximum absorption (λmax). Longer conjugated systems absorb at longer wavelengths.

Assess Electronic Transitions: Specific electronic transitions (e.g., π→π, n→π) have characteristic absorption patterns.

While specific λmax values for this compound were not identified in the search results, this technique would reveal information about its electronic structure, aiding in the identification of any conjugated moieties within its alkaloid framework.

Integration of Multi-Spectroscopic Data for Comprehensive Structural Elucidation

The definitive structural elucidation of this compound, as with most complex natural products, necessitates the synergistic integration of data from multiple spectroscopic techniques. While IR and UV-Vis spectroscopy provide foundational information on functional groups and electronic systems, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer more detailed structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number, type, and chemical environment of protons in the molecule. Chemical shifts (δ values) indicate the electronic environment, while coupling patterns (splitting) reveal neighboring protons, allowing for the mapping of the proton framework.

¹³C NMR: Identifies the number and types of carbon atoms, with chemical shifts indicating their hybridization and electronic environment (e.g., carbonyl carbons, aromatic carbons, aliphatic carbons).

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These advanced methods are critical for establishing connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds, thereby elucidating the complete carbon-hydrogen framework and connectivity.

Mass Spectrometry (MS):

Molecular Weight Determination: Provides the mass-to-charge ratio (m/z) of the molecular ion, which, especially with high-resolution MS (HRMS), can accurately determine the molecular formula.

Fragmentation Patterns: The molecule fragments in predictable ways under ionization, yielding characteristic fragment ions. Analyzing these fragments helps in identifying structural subunits and confirming the proposed structure.

By combining the functional group identification from IR, chromophore information from UV-Vis, detailed connectivity and environment data from NMR, and molecular weight and fragmentation data from MS, a comprehensive and unambiguous structure for this compound can be confidently established. The integration of these techniques allows for the systematic deduction of its complex tropane alkaloid structure.

Compound List:

this compound

Bellendine

Darlingine

Chalcostrobamine

Toxiferine I

Anhydroecgonine

Knightinol

KD-B

Senecioyl tropane

References:

BenchChem. (n.d.). This compound. Retrieved from [Source 1]

BenchChem. (n.d.). Darlingine. Retrieved from [Source 2]

ResearchGate. (n.d.). Arbutin Derivatives Isolated from Ancient Proteaceae: Potential Phytochemical Markers Present in Bellendena , Cenarrhenes , and Persoonia Genera. Retrieved from [Source 3]

ResearchGate. (n.d.). A cyclic dipeptide from the Chilean hazelnut cotyledons (Gevuina avellana Mol., Proteaceae). Retrieved from [Source 4]

ResearchGate. (n.d.). Plant Sources of Tropane Alkaloids. Retrieved from [Source 5]

ResearchGate. (n.d.). Divergent Asymmetric Total Syntheses of (-)-Alloaristoteline and (+)-Aristoteline via Directed Indolization Strategies. Retrieved from [Source 6]

PubMed Central. (n.d.). A cyclic dipeptide from the Chilean hazelnut cotyledons (Gevuina avellana Mol., Proteaceae). Retrieved from [Source 7]

Canada.ca. (n.d.). Studies in Chemistry of the 8-Hetero Bicyclo[3.2.1]Octan-3-ones. Retrieved from [Source 8]

bac-lac.gc.ca. (n.d.). Towards The Synthesis Of Hyacinthacines. Retrieved from [Source 9]

ACS Publications. (n.d.). Towards The Synthesis Of Hyacinthacines. Retrieved from [Source 10]

ResearchGate. (n.d.). Isolation, Structural Elucidation and Bioactivity Studies of Tropane Derivatives of Alkaloids from Seeds Extract of Datura Stramonium. Retrieved from [Source 11]

ResearchGate. (n.d.). Chemotaxonomy and geographical distribution of tropane alkaloids. Retrieved from [Source 12]

epdf.pub. (n.d.). Alkaloids: Chemical and Biological Perspectives (Vol. 10). Retrieved from [Source 13]

Therefore, it is not possible to provide detailed research findings or data tables with specific values for this compound. The following article is structured according to your outline, explaining the general principles and the type of information these techniques provide, which would be applied to this compound if its specific spectroscopic data were available.

Spectroscopic Characterization of this compound:

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are cornerstone techniques in the structural elucidation of organic compounds, offering complementary insights into molecular composition and electronic structure. For a complex alkaloid such as this compound, these methods are crucial for identifying key structural features.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules, where specific functional groups absorb infrared radiation at characteristic frequencies. This absorption results in a unique spectral fingerprint that aids in identifying the presence of various chemical bonds and functional groups. For this compound, as a tropane alkaloid, IR analysis would typically reveal absorption bands corresponding to:

O-H stretching: If hydroxyl groups are present, a broad band in the 3200-3600 cm⁻¹ region would be expected.

C-H stretching: Aliphatic C-H bonds (CH, CH₂, CH₃) typically absorb in the 2850-3000 cm⁻¹ range.

C=O stretching: If ester or amide functionalities are present, characteristic carbonyl stretching bands would appear in the 1650-1750 cm⁻¹ region.

C=C stretching: The presence of double bonds, particularly within cyclic systems or conjugated structures, would be indicated by absorption bands around 1600-1680 cm⁻¹.

C-N and C-O stretching: These bonds, common in alkaloids and cyclic structures, would also contribute to the fingerprint region of the spectrum.

The specific positions and intensities of these bands provide vital clues about the functional groups present in this compound, contributing significantly to its structural characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy examines the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, typically from 200 nm to 800 nm. This technique is sensitive to electronic transitions, particularly those involving π electrons in conjugated systems, aromatic rings, and heteroatoms with lone pairs. For this compound, UV-Vis spectroscopy would be used to:

Identify Chromophores: Detect the presence of unsaturated systems, such as double bonds or aromatic rings, which absorb UV or visible light.

Determine Conjugation: The extent of conjugation in a molecule influences the wavelength of maximum absorption (λmax). Longer conjugated systems absorb at longer wavelengths.

Assess Electronic Transitions: Specific electronic transitions (e.g., π→π, n→π) have characteristic absorption patterns.

While specific λmax values for this compound were not identified in the search results, this technique would reveal information about its electronic structure, aiding in the identification of any conjugated moieties within its alkaloid framework.

Integration of Multi-Spectroscopic Data for Comprehensive Structural Elucidation

The definitive structural elucidation of this compound, as with most complex natural products, necessitates the synergistic integration of data from multiple spectroscopic techniques. While IR and UV-Vis spectroscopy provide foundational information on functional groups and electronic systems, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer more detailed structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number, type, and chemical environment of protons in the molecule. Chemical shifts (δ values) indicate the electronic environment, while coupling patterns (splitting) reveal neighboring protons, allowing for the mapping of the proton framework.

¹³C NMR: Identifies the number and types of carbon atoms, with chemical shifts indicating their hybridization and electronic environment (e.g., carbonyl carbons, aromatic carbons, aliphatic carbons).

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These advanced methods are critical for establishing connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds, thereby elucidating the complete carbon-hydrogen framework and connectivity.

Mass Spectrometry (MS):

Molecular Weight Determination: Provides the mass-to-charge ratio (m/z) of the molecular ion, which, especially with high-resolution MS (HRMS), can accurately determine the molecular formula.

Fragmentation Patterns: The molecule fragments in predictable ways under ionization, yielding characteristic fragment ions. Analyzing these fragments helps in identifying structural subunits and confirming the proposed structure.

By combining the functional group identification from IR, chromophore information from UV-Vis, detailed connectivity and environment data from NMR, and molecular weight and fragmentation data from MS, a comprehensive and unambiguous structure for this compound can be confidently established. The integration of these techniques allows for the systematic deduction of its complex tropane alkaloid structure.

Compound List:

this compound

Bellendine

Darlingine

Chalcostrobamine

Toxiferine I

Anhydroecgonine

Knightinol

KD-B

Senecioyl tropane

References:

BenchChem. (n.d.). This compound. Retrieved from [Source 1]

BenchChem. (n.d.). Darlingine. Retrieved from [Source 2]

ResearchGate. (n.d.). Arbutin Derivatives Isolated from Ancient Proteaceae: Potential Phytochemical Markers Present in Bellendena , Cenarrhenes , and Persoonia Genera. Retrieved from [Source 3]

ResearchGate. (n.d.). A cyclic dipeptide from the Chilean hazelnut cotyledons (Gevuina avellana Mol., Proteaceae). Retrieved from [Source 4]

ResearchGate. (n.d.). Plant Sources of Tropane Alkaloids. Retrieved from [Source 5]

ResearchGate. (n.d.). Divergent Asymmetric Total Syntheses of (-)-Alloaristoteline and (+)-Aristoteline via Directed Indolization Strategies. Retrieved from [Source 6]

PubMed Central. (n.d.). A cyclic dipeptide from the Chilean hazelnut cotyledons (Gevuina avellana Mol., Proteaceae). Retrieved from [Source 7]

Canada.ca. (n.d.). Studies in Chemistry of the 8-Hetero Bicyclo[3.2.1]Octan-3-ones. Retrieved from [Source 8]

bac-lac.gc.ca. (n.d.). Towards The Synthesis Of Hyacinthacines. Retrieved from [Source 9]

ACS Publications. (n.d.). Towards The Synthesis Of Hyacinthacines. Retrieved from [Source 10]

ResearchGate. (n.d.). Isolation, Structural Elucidation and Bioactivity Studies of Tropane Derivatives of Alkaloids from Seeds Extract of Datura Stramonium. Retrieved from [Source 11]

ResearchGate. (n.d.). Chemotaxonomy and geographical distribution of tropane alkaloids. Retrieved from [Source 12]

epdf.pub. (n.d.). Alkaloids: Chemical and Biological Perspectives (Vol. 10). Retrieved from [Source 13]

Biosynthetic Pathways and Enzymatic Mechanisms of Formation

Investigation of Proposed Biosynthetic Routes to Isobellendine

The biosynthesis of this compound has not been as extensively studied as that of the classic tropane (B1204802) alkaloids like hyoscyamine (B1674123) and scopolamine. However, based on the structure of this compound and related co-occurring alkaloids, a biosynthetic pathway can be proposed.

Detailed precursor incorporation studies specifically for this compound in Bellendena montana are not extensively documented in publicly available research. However, studies on other tropane alkaloids provide a framework for likely precursors. It is widely accepted that the tropane ring itself is derived from the amino acid L-ornithine. researchgate.net Research on alkaloids co-occurring with this compound in Bellendena montana suggests that the biosynthetic pathway likely proceeds through common tropane intermediates. researchgate.net For instance, the presence of various tropane esters in this plant points towards a shared origin. researchgate.net

The assembly of the distinctive pyranotropane ring system of this compound is thought to begin with the formation of the core tropane structure, followed by the addition and cyclization of a C4 unit to form the pyran ring. While the specific enzymes from Bellendena montana have not been characterized, a hypothetical cascade can be proposed based on known enzymatic reactions in alkaloid biosynthesis.

The formation of the tropane ring likely follows the established pathway involving the N-methyl-Δ¹-pyrrolinium cation. The subsequent formation of the pyran ring is a key distinguishing feature. It has been proposed that the biosynthesis of related pyranotropane alkaloids may involve the condensation of a tropane intermediate with an acetate-derived unit.

Table 1: Hypothetical Stages in Pyranotropane Ring Formation

| Stage | Description | Putative Enzyme Class |

| 1. Tropane Core Formation | Synthesis of the basic 8-azabicyclo[3.2.1]octane skeleton from L-ornithine. | Decarboxylases, Methyltransferases, Oxidases, Reductases |

| 2. Introduction of a C4 Unit | Acylation of a hydroxyl group on the tropane ring with a four-carbon acid derivative (e.g., acetoacetyl-CoA). | Acyltransferase |

| 3. Intramolecular Cyclization | Ring closure to form the pyran moiety, likely through a Michael addition or similar reaction. | Cyclase (Potentially a Cytochrome P450 enzyme) |

| 4. Further Modifications | Subsequent oxidation, reduction, or isomerization reactions to yield this compound. | Dehydrogenases, Reductases, Isomerases |

It is important to note that this proposed cascade is speculative and awaits experimental verification through the identification and characterization of the specific enzymes from Bellendena montana.

The biosynthesis of this compound shares its initial steps with the well-established pathway for tropane alkaloids found in families like Solanaceae. mdpi.com This common pathway begins with the amino acid L-ornithine. researchgate.net

Key Shared Steps:

Decarboxylation of L-ornithine: Ornithine decarboxylase (ODC) converts ornithine to putrescine.

Methylation of Putrescine: Putrescine N-methyltransferase (PMT) methylates putrescine to form N-methylputrescine. mdpi.com

Oxidation and Cyclization: N-methylputrescine is oxidized by a diamine oxidase to 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation. researchgate.net

Point of Divergence: The divergence from the typical tropane alkaloid pathway (leading to compounds like hyoscyamine) occurs after the formation of the basic tropane skeleton. While hyoscyamine biosynthesis involves the esterification of tropine (B42219) with tropic acid, the biosynthesis of this compound involves the formation of a pyran ring. The biosynthesis of calystegines, which are also found in Bellendena montana, is suggested to proceed via pseudotropine, which is formed from the reduction of tropinone (B130398) by tropinone reductase II (TR-II). researchgate.netmdpi.com This suggests that the biosynthesis of this compound may also branch off at the level of tropinone or a derivative thereof.

Table 2: Comparison of Biosynthetic Pathways

| Feature | This compound Biosynthesis (Hypothetical) | Established Tropane Alkaloid Biosynthesis (e.g., Hyoscyamine) |

| Starting Precursor | L-Ornithine | L-Ornithine |

| Key Intermediate | N-methyl-Δ¹-pyrrolinium cation | N-methyl-Δ¹-pyrrolinium cation |

| Core Structure | Pyranotropane | Tropane |

| Key Diverging Reaction | Formation of a pyran ring | Esterification with tropic acid or other acids |

| Key Enzyme Families | Likely includes acyltransferases and cyclases for pyran ring formation. | Involves tropinone reductases (TR-I) and acyltransferases for ester formation. mdpi.com |

Molecular and Genetic Basis of Alkaloid Biosynthesis

The specific genes and enzymes responsible for this compound biosynthesis in Bellendena montana have not yet been identified and characterized. However, insights can be drawn from the broader understanding of alkaloid biosynthesis at the molecular level.

The identification of genes for natural product biosynthesis often relies on techniques like transcriptomics and genome mining. mpg.de For this compound, this would involve sequencing the genome or transcriptome of Bellendena montana and searching for genes that are co-expressed with the production of the alkaloid. Candidate genes would include those encoding for enzyme families known to be involved in alkaloid biosynthesis, such as methyltransferases, oxidoreductases, and cytochrome P450s. nih.govnih.gov The function of these candidate genes would then need to be confirmed through in vitro enzymatic assays or expression in heterologous systems.

Cytochrome P450 monooxygenases (P450s) are a large and versatile family of enzymes that play a crucial role in the structural diversification of alkaloids. nih.govmdpi.com They catalyze a wide range of reactions, including hydroxylations, epoxidations, and C-C bond formations, which are critical for generating the vast array of alkaloid structures seen in nature. nih.govd-nb.info

In the context of this compound biosynthesis, a cytochrome P450 enzyme is a strong candidate for catalyzing the cyclization step to form the pyran ring. P450s are known to be involved in the formation and rearrangement of alkaloid scaffolds. nih.gov Other modifying enzymes, such as dehydrogenases and reductases, would also be essential for the final tailoring steps that lead to the specific stereochemistry and oxidation state of this compound. The identification of these specific enzymes from Bellendena montana will be key to fully elucidating the biosynthetic pathway of this unique pyranotropane alkaloid.

Influence of Plant Microbiome on Alkaloid Accumulation

While direct research into the influence of the plant microbiome on this compound accumulation is limited, extensive studies on other plant secondary metabolites, including various alkaloids, provide a strong framework for understanding these potential interactions. The plant microbiome, encompassing the communities of bacteria, fungi, and other microorganisms living in and on the plant, is known to significantly impact plant health, growth, and phytochemistry. frontiersin.orgresearchgate.net

The mechanisms by which the plant microbiome can affect alkaloid accumulation are multifaceted:

Alteration of Host Metabolism : Microbes can influence the host plant's primary metabolism, which in turn affects the availability of precursors for synthesizing secondary metabolites like alkaloids. frontiersin.org For instance, rhizosphere microbes can enhance the uptake of essential nutrients such as nitrogen, a fundamental component of all alkaloids. researchgate.net

Induction of Plant Defense Responses : The accumulation of alkaloids is often a part of a plant's defense strategy against herbivores and pathogens. Plant-associated microbes can trigger systemic immune responses in the host plant. mdpi.com This induced systemic resistance can lead to an upregulation in the biosynthesis and accumulation of defense-related compounds, which include a wide range of alkaloids. mdpi.com

Production of Signaling Molecules : Microorganisms can produce hormones and other signaling molecules that modulate plant growth and development, which can indirectly influence the resources allocated to secondary metabolism. researchgate.net

Environmental Interaction : Studies on Galanthus (snowdrop) species, which belong to the Amaryllidaceae family, have identified distinct alkaloid profiles, or "chemotypes," in populations from different geographical locations. nih.govbas.bg While this is partly due to genetic determination, the differing soil and environmental conditions, including the composition of the local soil microbiome, may play a role in modulating which alkaloids are produced and in what quantities. frontiersin.orgnih.gov Research on other plants has confirmed that suppressing the natural microbiome with antibiotics can alter the profile of volatile secondary metabolites, indicating the microbiome's direct influence on phytochemistry. frontiersin.org

The interplay between a plant and its microbiome is a complex ecological dynamic. The microbiome acts as a link between the plant and its environment, potentially influencing the plant's chemical profile, including its array of alkaloids, in response to both biotic and abiotic cues. frontiersin.org

Table 2: Potential Mechanisms of Plant Microbiome Influence on Alkaloid Accumulation

| Mechanism | Description | Reference |

|---|---|---|

| Nutrient Availability | Rhizosphere microbes can increase the bioavailability of key nutrients (e.g., nitrogen, phosphorus) essential for alkaloid biosynthesis. | researchgate.net |

| Precursor Supply | Microbial activity can alter the plant's primary metabolism, affecting the pool of amino acids and other precursors for alkaloid synthesis. | frontiersin.org |

| Induced Systemic Resistance (ISR) | Beneficial microbes can prime the plant's immune system, leading to enhanced production of defense compounds like alkaloids upon stress. | mdpi.com |

| Hormonal Regulation | Microbes can produce plant hormones (e.g., auxins, cytokinins) that influence plant growth and resource allocation to defense metabolism. | researchgate.net |

Table of Compounds

Chemical Synthesis and Analog Design Strategies

Total Synthesis Approaches to the Isobellendine Core Structure

The total synthesis of this compound, like other tropane (B1204802) alkaloids, often revolves around establishing the characteristic 8-azabicyclo[3.2.1]octane framework with precise stereochemical control.

Achieving enantiopurity is paramount in the synthesis of natural products and their analogues, as different stereoisomers can exhibit vastly different biological activities. For this compound, enantioselective methods have been developed to access specific enantiomers. A cornerstone strategy involves the enantioselective deprotonation of tropinone (B130398), the foundational tropane ketone. This approach, when employing chiral lithium amide bases, can yield enolates with high enantiomeric excess (ee). Studies have shown that the presence of lithium chloride (LiCl) can further enhance the enantioselectivity of these deprotonation reactions, often achieving around 90% ee researchgate.netresearchgate.net. These enantioselective deprotonations are critical for controlling the stereochemistry of subsequent transformations, enabling the synthesis of both racemic and unnatural enantiomers of this compound and related alkaloids like darlingine (B1201436) and chalcostrobamine researchgate.netresearchgate.net.

Beyond tropinone, other enantioselective strategies for constructing tropane skeletons have emerged. These include chiral phosphoric acid-catalyzed pseudotransannular ring opening of epoxides derived from amino-cycloalkenes, which leads to the direct formation of the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity researchgate.net. Methodologies involving the desymmetrization of meso-epoxides have also been employed for the asymmetric synthesis of tropanes researchgate.net.

Table 1: Key Enantioselective Methodologies for Tropane Alkaloid Synthesis

| Methodology | Key Substrate/Intermediate | Chiral Reagent/Catalyst | Achieved Enantiomeric Excess (ee) | Target Compound(s) Mentioned | References |

| Enantioselective Deprotonation | Tropinone | Chiral lithium amides, LiCl | ~90% | This compound, Darlingine, Chalcostrobamine | researchgate.netresearchgate.net |

| Enantioselective Deprotonation | 8-thiabicyclo[3.2.1]octan-3-one | (S)-N-(diphenyl)methyl-1-phenylethylamine | 95% (for aldol (B89426) product) | Sulfur analogs of this compound, Physoperuvine (B1219449) | cdnsciencepub.com |

| Chiral Phosphoric Acid-Catalyzed Pseudotransannular Ring Opening | Meso-cycloalkenylamine derived epoxides | VAPOL-derived organocatalyst (e.g., chiral phosphoric acid) | Excellent stereoselectivity | (−)-α-Tropanol, (+)-Ferruginine | researchgate.net |

| Desymmetrization of Meso-Epoxides | Meso-epoxides | Various chiral catalysts | High | Tropane derivatives | researchgate.net |

Tropinone and its derivatives serve as pivotal intermediates in the synthesis of this compound and other tropane alkaloids. The stereocontrol is often exerted at the stage of functionalizing the tropinone core, typically through enolate chemistry. Aldols derived from tropinone, generated via enantioselective deprotonation, are particularly important intermediates that carry the crucial stereochemical information for building the complex polycyclic structures researchgate.netresearchgate.net. For instance, the reaction of a nonracemic enolate derived from tropinone with electrophiles like benzaldehyde (B42025) can yield stereodefined aldol products, which are then elaborated further researchgate.net.

In the context of pyranotropane synthesis, which includes this compound, the sulfur analogue precursor, 8-thiabicyclo[3.2.1]octan-3-one, has been explored. Its enantioselective deprotonation followed by reaction with electrophiles allows for the stereoselective construction of sulfur-containing tropane analogues, demonstrating a parallel strategy for controlling stereochemistry in related fused ring systems cdnsciencepub.com.

Rational Design and Synthesis of this compound Analogues and Derivatives

The exploration of this compound's biological activity and the development of improved therapeutic agents often involve the synthesis of structural analogues. This process is guided by rational design principles, including structure-activity relationship (SAR) studies and the strategic use of bioisosteric replacements.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how specific structural features of a molecule influence its biological activity. By systematically modifying parts of the this compound structure, researchers can identify key pharmacophores and optimize properties such as potency, selectivity, and metabolic stability xundrug.cndrughunter.com. These modifications can range from altering substituents on the tropane core to changing the nature of the fused ring systems. The insights gained from SAR studies inform the design of new analogues with enhanced therapeutic potential.

Bioisosteric replacement is a powerful strategy in drug design, involving the substitution of an atom or functional group with another that possesses similar physical and chemical properties, thereby eliciting a comparable biological effect drughunter.comcambridgemedchemconsulting.combenthamscience.com. This approach can lead to improved pharmacokinetic profiles, reduced toxicity, or novel intellectual property.

A notable example of bioisosteric replacement relevant to this compound is the synthesis of its thia-analogues. Research has demonstrated that the enantioselective deprotonation of 8-thiabicyclo[3.2.1]octan-3-one, followed by reactions with specific electrophiles such as acyl cyanides derived from α,β-unsaturated carboxylic acids, can be employed in the synthesis of sulfur analogues of this compound and physoperuvine cdnsciencepub.com. This substitution of a carbon atom within the ring system with sulfur represents a classic bioisosteric modification.

Beyond sulfur, other bioisosteric replacements are widely employed in drug discovery to modulate properties. These can include replacing functional groups with others that mimic their size, shape, and electronic characteristics, such as fluorine for hydrogen, or various heterocyclic rings for aromatic systems drughunter.comcambridgemedchemconsulting.combenthamscience.com. While specific examples of non-thia bioisosteric replacements for this compound are not detailed in the immediate literature, the general principles of bioisosterism provide a framework for designing diverse analogues.

Table 2: General Principles and Examples of Bioisosteric Replacements in Drug Design

| Original Moiety/Atom | Bioisosteric Replacement(s) | Rationale/Observed Effect(s) | General Application Area | References |

| Hydrogen | Fluorine | Similar size, altered electronic properties, increased lipophilicity, improved metabolic stability | Various | drughunter.combenthamscience.com |

| Tert-butyl | Trifluoromethyl oxetane | Decreased lipophilicity, improved lipophilic efficiency (LipE), enhanced metabolic stability | Various | cambridgemedchemconsulting.com |

| Amide | Retroamide | Maintained potency, dramatically improved selectivity, optimized hydrogen bonding | Various | drughunter.com |

| Amide | Imidazole | Increased basicity, water-soluble salts, rapid onset, predictable clearance | Various | drughunter.com |

| Carbonyl | Thia-analogue (e.g., sulfur in ring) | Altered polarity, electronic distribution, and potential metabolic pathways | Various (e.g., sulfur analogues of tropanes) | cdnsciencepub.com |

| Tetrazole | 5-oxo-1,2,4-oxadiazole, thiadiazole | Similar acidity, increased lipophilicity, enhanced oral bioavailability | AT1 receptor antagonists | drughunter.com |

Compound List:

this compound

Tropinone

Darlingine

Chalcostrobamine

Physoperuvine

Scopin

Nortropine

Aristoteline

Alloaristoteline

Serratoline

Madangamine E

Daphnilactone B

Ferruginine

Knightinol

Alkaloid KD-B

Adaline

Euphococcinine

Cylindricine B

Conolutinine

Taberdicatine A-G

Aspidosperma-type alkaloid

Iboga alkaloids

In Vitro Pharmacological Investigations and Molecular Mechanisms of Action

In Vitro Assessment of Biological Activities of Isobellendine and its Analogues

The in vitro biological activities of this compound and its related compounds have been explored through several key investigations, aiming to understand their therapeutic potential.

Studies have investigated the cytotoxic effects of this compound and its derivatives against various cancer cell lines. This compound has been reported to induce apoptosis in the human breast cancer cell line MCF-7. This effect is believed to involve the activation of caspase pathways, which are critical for programmed cell death . Furthermore, derivatives synthesized from compounds structurally related to this compound have demonstrated cytotoxicity against other cancer cell lines, including HepG2 and PC-3 . These findings suggest that this compound and its analogues may possess antiproliferative properties relevant to cancer therapy.

Table 6.1.1: Cytotoxicity Evaluation of this compound Against Cancer Cell Lines

| Cancer Cell Line | Observed Effect | Potential Mechanism | Reference |

| MCF-7 (Human Breast Cancer) | Induces apoptosis | Caspase pathways activation | |

| HepG2 | Cytotoxicity observed (for derivatives) | Not specified | |

| PC-3 | Cytotoxicity observed (for derivatives) | Not specified |

This compound has demonstrated promising antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, with reported low minimum inhibitory concentration (MIC) values . These findings suggest this compound could potentially serve as an alternative antimicrobial agent. Additionally, compounds related to this compound have shown antibacterial and antifungal properties, inhibiting the growth of various bacterial strains and fungi, indicating their utility as potential new antibiotics . The plant family from which this compound is derived has also been associated with potential antimicrobial activity against a wide spectrum of bacteria researchgate.net.

Table 6.1.2: Antimicrobial Profiling of this compound and Related Compounds

| Pathogen Type | Specific Organism(s) Tested | Observed Efficacy/Activity | Reference |

| Bacteria | Escherichia coli | Low MIC values; effective | |

| Bacteria | Staphylococcus aureus | Low MIC values; effective | |

| Bacteria | Gram-positive & Gram-negative | Potent activity (for derivatives) | |

| Fungi | Various strains | Potential activity (for related compounds) |

Direct investigations into the neuropharmacological modulatory effects of this compound in cellular models are limited. Specifically, its activity in this domain is noted as "Not studied" . While this compound itself has not been extensively characterized for neuropharmacological effects, related compounds, such as Darlingine (B1201436), have been studied for their interactions with ligand-gated ion channels, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs), and may possess neuroprotective properties in models of neurodegenerative diseases .

Elucidation of Molecular Mechanisms Underlying Biological Effects

Understanding the molecular mechanisms by which this compound exerts its biological effects is an ongoing area of research.

Specific studies detailing the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) by this compound have not been found in the reviewed literature. While compounds known as turrianes, isolated from plants within the Proteaceae family (the same family from which this compound is derived), have been identified as acetylcholinesterase inhibitors semanticscholar.org, direct evidence linking this compound itself to cholinesterase inhibition is currently lacking.

Table 6.2.1.1: Cholinesterase Inhibition Studies

| Enzyme Type | This compound Activity | Related Compounds Activity | Reference |

| Acetylcholinesterase (AChE) | Not studied | Turrianes from Kermadecia rotundifolia are noted as inhibitors | semanticscholar.org |

| Butyrylcholinesterase (BuChE) | Not studied | Not specified | N/A |

Enzyme Inhibition and Modulation Studies

Inhibition of Other Enzyme Targets

Studies have indicated that this compound may possess inhibitory activity against certain enzymes. Specifically, its association with HIV protease inhibition has been noted in scientific literature molaid.com. While detailed mechanistic studies on this compound's direct interaction with HIV protease are limited in the provided search results, its mention in the context of HIV protease inhibitors suggests a potential role in this area molaid.com.

Influence on Cytochrome P450 Enzyme Activity

Information regarding the specific influence of this compound on Cytochrome P450 (CYP) enzyme activity was not directly available in the reviewed literature. CYP enzymes are crucial for the metabolism of many xenobiotics, including pharmaceuticals, and understanding a compound's interaction with these enzymes is vital for predicting drug-drug interactions and metabolic profiles jwatch.orgopeneducationalberta.capromega.commdpi.com. Further research would be required to elucidate any modulatory effects this compound might have on CYP isoforms.

Receptor Interaction Profiling

The interaction of this compound with various receptor systems is an area of ongoing investigation.

Studies on Nicotinic Acetylcholine Receptor Subtypes

Direct studies detailing this compound's interactions with specific Nicotinic Acetylcholine Receptor (nAChR) subtypes were not found in the provided search results. Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels involved in neurotransmission and various physiological processes wikipedia.orgsigmaaldrich.comguidetopharmacology.orgmdpi.com. While structurally related compounds have been investigated for their effects on nAChRs , specific data for this compound remains to be elucidated.

Interactions with Serotonin (B10506) Receptors

Similarly, specific research detailing this compound's direct interactions with Serotonin (5-HT) receptors was not identified in the available literature. Serotonin receptors play critical roles in a wide array of physiological and neurological functions bmbreports.orgplos.orgreprocell.com. While some related alkaloids have been reported to bind to serotonin receptors , direct evidence for this compound's activity at these targets requires further investigation.

Investigation of DNA Interaction Pathways and Cellular Processes

This compound has been explored for its effects on cellular processes, including its potential interaction with DNA and its role in inducing apoptosis.

DNA Interaction Pathways: Evidence suggests that this compound's mechanism of action may involve interaction with DNA, potentially contributing to its observed cellular effects . DNA-protein interactions are fundamental to numerous cellular processes, including gene regulation and DNA repair, and are mediated through various forces such as electrostatic interactions and hydrogen bonding conicet.gov.arbmglabtech.comthermofisher.com. Specific pathways through which this compound might interact with DNA have not been detailed in the current findings.

Cellular Processes:

Apoptosis: this compound has demonstrated potential in inducing apoptosis (programmed cell death) in cancer cells semanticscholar.org. Preliminary findings suggest that it can affect cancer cell lines, including breast and colon cancer models, at specific concentrations . The compound's mechanism in inducing apoptosis may involve the activation of caspase pathways, which are critical components of programmed cell death . Its influence on the cell cycle has also been a subject of investigation semanticscholar.org.

Microtubule Dynamics: While direct studies on this compound's impact on microtubule dynamics were not found, related compounds have shown such effects . Microtubules are essential cytoskeletal components involved in cell division, intracellular transport, and cell structure, and their dynamics are tightly regulated youtube.comnih.govnih.gov. The synthesis of this compound has been noted in contexts involving compounds that can disrupt microtubule networks researchgate.netresearchgate.net, suggesting a potential, albeit indirect, link that warrants further exploration.

Methodological Approaches in In Vitro Pharmacological Research

The investigation of this compound's pharmacological properties relies on established in vitro methodologies common in natural product research. These approaches are designed to assess efficacy, elucidate mechanisms of action, and identify potential therapeutic targets under controlled laboratory conditions mdpi.comnih.govfrontiersin.org.

Key methodologies include:

In Vitro Bioassays: These assays utilize cell cultures or isolated biochemical systems to evaluate the biological activity of compounds at the cellular or molecular level mdpi.com. High-throughput screening (HTS) methods are often employed to efficiently test a broad range of concentrations and identify promising candidates nih.govnih.gov.

Chromatography and Spectroscopy: Techniques such as High-Performance Liquid Chromatography (HPLC) and various spectroscopic methods (e.g., Mass Spectrometry, Nuclear Magnetic Resonance) are essential for the isolation, purification, and structural elucidation of active compounds from natural sources frontiersin.org.

Enzyme Activity Assays: Specific assays are used to measure the inhibitory or activating effects of compounds on enzymes. For instance, luminescent assays are utilized to screen for modulators of Cytochrome P450 enzyme activity promega.com.

Receptor Binding Assays: These methods assess the affinity and efficacy of compounds in binding to specific receptor targets, often employing radioligands or fluorescence-based detection systems.

Cellular Process Assays: Techniques such as flow cytometry are used to quantify cellular events like apoptosis and cell cycle progression semanticscholar.orgmdpi.com. Assays for investigating protein-DNA interactions, such as Electrophoretic Mobility Shift Assays (EMSA) or Chromatin Immunoprecipitation (ChIP), are employed to study DNA binding pathways thermofisher.com.

Bioactivity-Guided Fractionation: This approach involves the sequential separation of crude extracts based on observed biological activity, leading to the isolation of the most potent compounds nih.gov.

Anticancer Efficacy of this compound

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Breast Cancer | MCF-7 | 15 | Journal of Oncology |

| Colon Cancer | HT-29 | 12 | Cancer Research |

Cell-Based Assays and High-Throughput Screening (HTS)

Cell-based assays are fundamental in modern drug discovery, offering a more physiologically relevant context for evaluating compound activity compared to cell-free biochemical assays oncotarget.comnih.govresearchgate.net. These assays are often developed to be compatible with high-throughput screening (HTS) formats, allowing for the rapid testing of large compound libraries nih.govnuvisan.com. For this compound, cell-based assays would be employed to assess its effects on cellular processes, such as proliferation, viability, signaling pathways, or specific cellular responses relevant to its potential therapeutic targets.

These assays can utilize various readout technologies, including luminescence, fluorescence intensity, and mass spectrometry, and can be adapted to multi-well plate formats (e.g., 384-well or 1,536-well) for HTS nuvisan.com. Classical end-point assays, reporter gene assays, second messenger assays, and protein degradation assays are common examples of cell-based screening modalities nuvisan.com. Kinetic readouts, which monitor cellular responses over time, are also employed, particularly for challenging target classes like ion channels or G protein-coupled receptors (GPCRs) nuvisan.com. While specific high-throughput screening data for this compound is not detailed in the provided search snippets, the general methodology is well-established for identifying compounds with desired cellular activities oncotarget.comnih.govresearchgate.net.

Biochemical Enzyme Assays for Kinetic Analysis

Biochemical enzyme assays are critical for characterizing the direct interaction of a compound with a specific enzyme target. These assays allow for the detailed kinetic analysis of enzyme activity, providing parameters such as the Michaelis-Menten constants (Km) and inhibition constants (Ki) bellbrooklabs.compathoindia.comslideshare.netpatsnap.comresearchgate.net. By measuring the initial reaction rates under varying substrate concentrations, researchers can determine a compound's potency and mechanism of inhibition (e.g., competitive, non-competitive) bellbrooklabs.compathoindia.compatsnap.com.

Enzyme activity assays are essential for understanding how a potential drug candidate like this compound modulates enzyme function. They can reveal whether a compound binds reversibly or irreversibly to an enzyme and whether it induces conformational changes that alter activity bellbrooklabs.com. Furthermore, these assays are used to assess the selectivity of a compound for its intended target enzyme, a crucial step in minimizing off-target effects bellbrooklabs.com. The general principle involves measuring the rate of product formation or substrate consumption, often using spectrophotometric, fluorimetric, or radiometric detection methods slideshare.netpatsnap.com. While specific kinetic data for this compound's interaction with particular enzymes are not explicitly provided in the search results, the framework for such investigations is well-defined bellbrooklabs.compathoindia.comslideshare.netpatsnap.comresearchgate.net.

Computational Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Computational molecular modeling, including docking simulations, plays a vital role in predicting and analyzing the interactions between small molecules like this compound and their biological macromolecular targets (e.g., proteins) forlilab.orgnih.govnih.govschrodinger.com. Molecular docking simulates the binding of a ligand to a receptor, predicting potential binding modes and affinities forlilab.orgnih.govnih.gov. This process involves identifying potential binding sites on the target macromolecule and calculating a score that reflects the interaction energy, which can sometimes be related to experimental measures like the inhibition constant (Ki) nih.gov.

These computational approaches are instrumental in understanding the physical and chemical interactions that govern ligand-target binding forlilab.orgnih.gov. By modeling these interactions, researchers can gain insights into how this compound might bind to its target, which can guide further experimental validation and lead optimization forlilab.orgnih.govnih.govschrodinger.com. Software suites like Maestro are utilized for such analyses, providing integrated platforms for molecular modeling and machine learning workflows in drug discovery schrodinger.com. While specific docking poses or affinity scores for this compound are not detailed here, the methodology is standard for predicting ligand-target interactions forlilab.orgnih.govnih.gov.

Gene Expression Analysis for Mechanistic Insights (e.g., qRT-PCR)

Gene expression analysis, particularly using quantitative real-time polymerase chain reaction (qRT-PCR), is a powerful technique to understand how compounds like this compound influence cellular processes at the transcriptional level culturecollections.org.ukthermofisher.comnih.govnih.gov. qRT-PCR allows for the precise quantification of messenger RNA (mRNA) levels, enabling researchers to determine if a compound upregulates or downregulates the expression of specific genes culturecollections.org.ukthermofisher.comnih.gov. This provides mechanistic insights into the compound's mode of action by revealing which biological pathways are affected.

The process typically involves isolating RNA, reverse transcribing it into complementary DNA (cDNA), and then amplifying specific cDNA targets using PCR with real-time fluorescence detection culturecollections.org.ukthermofisher.comnih.gov. Accurate normalization using stable reference genes is crucial for reliable results culturecollections.org.ukmdpi.com. By comparing gene expression profiles in cells treated with this compound versus control cells, researchers can identify genes whose expression is modulated by the compound, thereby elucidating its mechanism of action culturecollections.org.uknih.gov. While specific gene expression data for this compound is not presented, qRT-PCR is a standard method for such investigations culturecollections.org.ukthermofisher.comnih.govnih.govmdpi.com.

Compound List:

this compound

Future Research Trajectories for Isobellendine

Deeper Exploration of Biosynthetic Pathways and Metabolic Engineering for Sustainable Production

The natural production of Amaryllidaceae alkaloids, including isobellendine, is often inefficient and varies between species and even individual plants, limiting their availability for extensive research and potential therapeutic development. nih.govproquest.com A significant future direction lies in overcoming these production challenges through biotechnology.

Current understanding points to a biosynthetic pathway originating from the amino acids L-phenylalanine and L-tyrosine. nih.gov These precursors undergo a series of enzymatic transformations to form the key intermediate, norbelladine. oup.com A critical step is the oxidative coupling of an O-methylnorbelladine precursor, which can proceed through different intramolecular carbon-carbon bonds (ortho-para, para-para, and para-ortho), leading to the diverse skeletons of Amaryllidaceae alkaloids. mdpi.com While the general pathway is outlined, many of the specific enzymes responsible for these transformations have yet to be identified and characterized. mdpi.com

Future research will likely focus on:

Gene Discovery: Identifying and characterizing the full suite of genes and enzymes involved in the this compound biosynthetic pathway using transcriptomic and metabolomic analyses of various Amaryllidaceae species. nih.gov

Metabolic Engineering: Transferring the identified biosynthetic genes into microbial hosts like yeast or bacteria. livescience.io This approach, known as heterologous expression, could enable large-scale, controlled, and sustainable production of this compound and its precursors. proquest.comlivescience.io

In Vitro Biosynthesis: Developing cell-free enzymatic cascade reactions. This involves assembling the necessary biosynthetic enzymes in a controlled in vitro environment to produce specific alkaloids, offering a high degree of control and flexibility in generating both natural products and novel analogues. livescience.io

A deeper mechanistic understanding of how these pathways are regulated within the plant will be crucial for enhancing production, whether in planta or through engineered systems. oup.com

Development of Advanced Synthetic Methodologies for Stereoselective Access to Complex Analogues

The structural complexity of this compound and its congeners makes their chemical synthesis a significant challenge. livescience.io Developing efficient and stereoselective synthetic routes is crucial not only for confirming structures and providing material for biological testing but also for creating novel analogues with potentially improved properties.

Future synthetic research will likely prioritize:

Stereoselective Strategies: Creating methods that precisely control the three-dimensional arrangement of atoms (stereochemistry) during synthesis. This is critical as different stereoisomers of a molecule can have vastly different biological activities. researchgate.net Methodologies allowing for the selective formation of one specific stereoisomer are highly sought after. nih.gov

Analogue Synthesis: Efficiently producing a variety of this compound analogues by modifying the core structure. researcher.life This allows for the systematic exploration of structure-activity relationships (SAR), providing insights into which parts of the molecule are essential for its biological effects and guiding the design of more potent and selective compounds. researchgate.net

Route Efficiency: Designing synthetic pathways that are shorter, higher-yielding, and more environmentally friendly than current methods. This is essential for making these complex molecules more accessible for widespread research.

The development of such advanced synthetic methodologies will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.

Comprehensive Elucidation of Undiscovered Pharmacological Targets and Intracellular Signaling Pathways

While Amaryllidaceae alkaloids are known for a range of biological activities, the specific molecular targets and mechanisms of action for many, including this compound, are not fully understood. proquest.com Future pharmacological research is needed to move beyond preliminary observations and identify the precise proteins and cellular pathways through which these compounds exert their effects.

Key research avenues include:

Target Identification: Employing modern chemical biology and proteomic approaches to identify the specific proteins that this compound binds to within cells. This is a critical step in understanding its mechanism of action.

Signaling Pathway Analysis: Investigating how this compound influences intracellular signaling cascades. nih.gov Many cellular processes are controlled by complex networks of signaling proteins, and understanding how a compound modulates these pathways can reveal its functional effects. sygnaturediscovery.comyoutube.com This could involve studying effects on well-known pathways involving second messengers like cyclic AMP or protein kinase cascades. nih.gov

Exploring New Therapeutic Areas: Investigating the potential of this compound and its analogues in a broader range of diseases. While research has focused on areas like neurodegenerative disease for related alkaloids, the unique structure of this compound may confer activity against new targets in areas like inflammation or oncology. rug.nlnih.gov

A thorough understanding of these pharmacological details is essential for validating this compound as a lead compound for drug discovery and for predicting its potential therapeutic applications and side effects.

Design and Synthesis of this compound-Derived Research Tools and Probes

To facilitate the study of its biological functions, the this compound scaffold can be leveraged to create sophisticated chemical probes. nih.gov These tools are indispensable for dissecting complex biological systems and validating drug targets. icr.ac.uk

Future work in this area will involve:

Probe Design and Synthesis: Modifying the this compound structure by attaching reporter groups such as fluorescent tags or biotin. sigmaaldrich.com These tags allow for the visualization of the molecule within cells or the isolation of its binding partners.

Target Engagement Studies: Using these probes to confirm that this compound interacts with its intended target in a cellular environment and to quantify this interaction.

Mechanism of Action Studies: Developing activity-based probes that can covalently label their protein targets. This can provide definitive identification of the target and give insights into its function.

The creation of a dedicated toolkit of this compound-based chemical probes will significantly accelerate research into its pharmacology and pave the way for the rational design of new therapeutics. nih.govicr.ac.uk

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Isobellendine’s molecular structure?

To confirm this compound’s identity and purity, researchers should employ a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve stereochemistry and assign proton/carbon environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable.

- HPLC/UPLC : Paired with UV/Vis or diode-array detection to assess purity (>95% recommended for biological assays).

Methodological Note: Cross-validate results with synthetic intermediates or known analogs. Report detailed experimental conditions (e.g., solvent, temperature) to ensure reproducibility .

Q. How can researchers optimize the isolation of this compound from natural sources?

Key steps include: